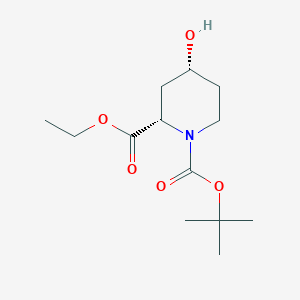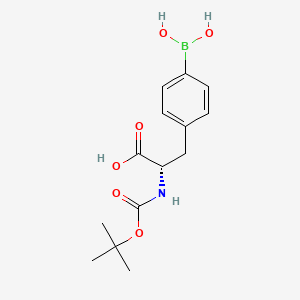
(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound of significant interest in organic chemistry and biochemistry. It features a boronophenyl group and a tert-butoxycarbonyl (Boc) protected amino group, making it a versatile intermediate in various synthetic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:
Formation of the Boronophenyl Group: This can be achieved through the borylation of a suitable phenyl precursor using reagents such as bis(pinacolato)diboron and a palladium catalyst.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amino group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo several types of chemical reactions:
Oxidation: The boronophenyl group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can target the boronophenyl group or the Boc-protected amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Reduced boronophenyl compounds or deprotected amino acids.
Substitution: Substituted boronophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The boronophenyl group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in further biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(4-Boronophenyl)-2-amino-propanoic acid: Lacks the Boc protection, making it more reactive.
(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Has an additional methylene group, altering its steric and electronic properties.
Uniqueness
(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its combination of a boronophenyl group and a Boc-protected amino group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.
Eigenschaften
IUPAC Name |
(2S)-3-(4-boronophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO6/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)15(20)21/h4-7,11,20-21H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRRXMOSJYUMBY-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119771-23-2 |
Source


|
| Record name | [(S)-3-(4-boronophenyl)-2-((tertbutoxycarbonyl)amino)propanoic acid] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
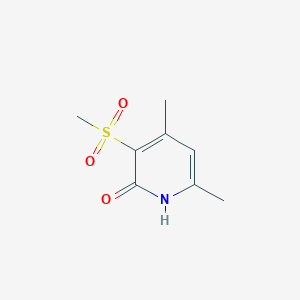
![2,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]furan-3-carboxamide](/img/structure/B2619206.png)
![3-Cyclopropyl-1-(1-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2619209.png)
![2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2619210.png)

![3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2619213.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2619215.png)
![Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/new.no-structure.jpg)
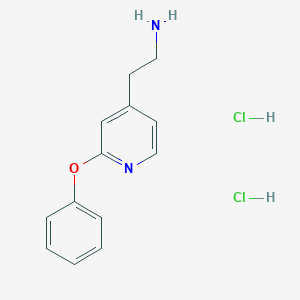
![6-ethyl-5-fluoro-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B2619219.png)
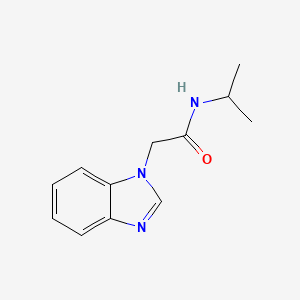
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-hydroxyethanimidamide](/img/structure/B2619223.png)
